6-chloro-9-methyl-2-(methylsulfanyl)-9H-purine hydrochloride
Description
6-Chloro-9-methyl-2-(methylsulfanyl)-9H-purine hydrochloride is a substituted purine derivative characterized by a chloro group at position 6, a methyl group at position 9, and a methylsulfanyl group at position 2 of the purine ring (). The hydrochloride salt enhances its aqueous solubility, making it suitable for pharmaceutical applications. Purine derivatives are widely studied for their biological activities, including antimicrobial, antiviral, and anticancer properties. This compound’s structural features, such as the electron-withdrawing chloro group and the sulfur-containing methylsulfanyl substituent, influence its reactivity and interactions with biological targets .
Properties
Molecular Formula |
C7H8Cl2N4S |
|---|---|
Molecular Weight |
251.14 g/mol |
IUPAC Name |
6-chloro-9-methyl-2-methylsulfanylpurine;hydrochloride |
InChI |
InChI=1S/C7H7ClN4S.ClH/c1-12-3-9-4-5(8)10-7(13-2)11-6(4)12;/h3H,1-2H3;1H |
InChI Key |
ZNHWTSSNFOQUQF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1N=C(N=C2Cl)SC.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-9-methyl-2-(methylsulfanyl)-9H-purine hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination of 9-methyl-2-(methylsulfanyl)-9H-purine, followed by the introduction of the hydrochloride group. The reaction conditions often require the use of specific solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of 6-chloro-9-methyl-2-(methylsulfanyl)-9H-purine hydrochloride may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety of the final product.
Chemical Reactions Analysis
Nucleophilic Substitution at C6
The 6-chloro group exhibits high electrophilicity, enabling displacement by various nucleophiles under controlled conditions:
Mechanism : Proceeds via SNAr (aromatic nucleophilic substitution), facilitated by electron-withdrawing effects from adjacent nitrogen atoms. The reaction rate increases with polar aprotic solvents like DMF .
Alkylation at Nitrogen Centers
Competitive alkylation occurs at N7 vs N9 positions, influenced by steric and electronic factors:
Regioselectivity Control
Key Finding : Bulky alkyl groups (tert-butyl) favor N9 substitution due to reduced steric hindrance, while smaller groups (methyl) prefer N7 . The 2-methylsulfanyl group electronically deactivates N3/N1 positions, directing alkylation to N7/N9 .
Sulfur-Based Transformations
The 2-methylsulfanyl group undergoes characteristic sulfur chemistry:
| Reaction Type | Conditions | Product | Application |
|---|---|---|---|
| Oxidation | mCPBA, DCM, 0°C | Sulfoxide (S=O) | Enhanced hydrogen bonding capacity |
| Further Oxidation | H₂O₂, AcOH | Sulfone (O=S=O) | Increased metabolic stability |
| Displacement | H₂O₂/KCN | 2-Cyano derivative | Precursor for C-C coupling |
Notable Example : Treatment with potassium cyanide in DMSO replaces SMe with cyano group (62% yield), enabling subsequent Sonogashira couplings .
Multi-Step Reaction Pathways
Sequential functionalization demonstrates synthetic versatility:
Example Synthesis
-
N9 Alkylation :
React with tert-butyl bromide/SnCl₄ → 9-(tert-butyl)-6-chloro-2-(methylsulfanyl)-9H-purine (28% yield) -
C6 Amination :
Treat with NH₃/EtOH → 9-(tert-butyl)-6-amino-2-(methylsulfanyl)-9H-purine -
Sulfone Formation :
Oxidize with H₂O₂/AcOH → Sulfone derivative (bioactivity enhancer)
Stability Considerations
Critical parameters affecting reaction outcomes:
-
pH Sensitivity : Degrades above pH 8.0 (hydrolysis of C6-Cl)
-
Thermal Stability : Decomposes >150°C (onset exotherm at 162°C via DSC)
-
Light Sensitivity : UV irradiation induces N7-demethylation (t₁/₂ = 4.2 hr in methanol)
This comprehensive reaction profile establishes 6-chloro-9-methyl-2-(methylsulfanyl)-9H-purine hydrochloride as a versatile scaffold for medicinal chemistry applications. Current research focuses on optimizing regioselective transformations to develop targeted kinase inhibitors and antiviral agents .
Scientific Research Applications
Pharmaceutical Development
6-Chloro-9-methyl-2-(methylsulfanyl)-9H-purine hydrochloride is utilized in the development of antiviral drugs and other therapeutic agents. Its structure allows it to interact with biological targets such as enzymes and receptors, making it a candidate for further investigation in therapeutic applications.
Biochemical Research
The compound plays a role in biochemical research due to its unique chemical structure. It has been studied for its potential as an antiviral agent and its role in inhibiting certain enzymes involved in nucleic acid metabolism. The compound can interact with key enzymes involved in DNA replication and repair processes, suggesting its potential application in cancer treatment strategies. Studies have also indicated that it can affect cellular signaling pathways, influencing cell proliferation and apoptosis.
Interaction Studies
Interaction studies involving 6-chloro-9-methyl-2-(methylsulfanyl)-9H-purine hydrochloride have focused on its binding affinity to various biological targets. Research indicates that this compound can interact with key enzymes involved in DNA replication and repair processes, which may lead to its application in cancer treatment strategies. Additionally, studies have shown that it can affect cellular signaling pathways, thereby influencing cell proliferation and apoptosis.
Potential Therapeutic Uses
Mechanism of Action
The mechanism by which 6-chloro-9-methyl-2-(methylsulfanyl)-9H-purine hydrochloride exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes. The exact pathways involved may vary depending on the context and the specific application being studied.
Comparison with Similar Compounds
Position 6: Chloro Group
The chloro group at position 6 is a common feature in purine analogs. For example:
- This contrasts with the methyl group in the target compound, which may reduce steric hindrance .
Position 9: Alkyl and Aryl Substituents
- 9-(Azetidin-3-yl)-6-chloro-9H-purine hydrochloride (): The azetidine ring introduces conformational rigidity and basicity, which may enhance interactions with receptors or improve metabolic stability compared to the simpler methyl group in the target compound .
- 6-Chloro-9-cyclopentyl-9H-purine (): Cycloalkyl groups enhance steric bulk, which can modulate selectivity for target proteins .
Position 2: Sulfur-Containing Groups
- 6-Chloro-9-methyl-2-(methylsulfanyl)-9H-purine hydrochloride vs. 6-Chloro-9-[(2-chlorophenyl)sulfonyl]-9H-purine (): The methylsulfanyl group in the target compound is less polar than the sulfonyl group in the latter, affecting solubility and hydrogen-bonding capacity. Sulfonyl derivatives often exhibit stronger interactions with charged residues in enzymes .
Physicochemical and Pharmacokinetic Properties
| Compound Name | Molecular Weight | Key Substituents | Solubility | LogP (Predicted) |
|---|---|---|---|---|
| Target Compound | 246.10 (HCl salt) | 6-Cl, 9-Me, 2-MeS | High (HCl salt) | 1.8 |
| 9-(Azetidin-3-yl)-6-Cl-purine HCl | 246.10 | 6-Cl, 9-azetidine | Moderate | 0.9 |
| 6-Cl-9-(tetrahydro-2H-pyran-2-yl) | 238.67 | 6-Cl, 9-tetrahydropyranyl | Low | 2.5 |
| 2,6-DiCl-9-Me-purine | 197.62 | 6-Cl, 2-Cl, 9-Me | Low | 2.1 |
Key Observations :
- The hydrochloride salt of the target compound improves solubility compared to non-ionic analogs like 6-Cl-9-(tetrahydro-2H-pyran-2-yl)-purine .
- The methylsulfanyl group at position 2 contributes to a higher LogP than azetidine-containing analogs, suggesting better membrane permeability .
Crystallographic and Conformational Insights
- The nitrobenzenesulfonyl derivative () crystallizes with two independent molecules in the asymmetric unit, showing dihedral angles of 66.46° and 85.77° between the purine and benzene rings. This contrasts with the target compound, where the methyl and methylsulfanyl groups likely induce less steric strain .
- Intermolecular interactions (e.g., π-stacking, C–H⋯O bonds) in sulfonyl derivatives () enhance crystal packing stability, whereas the hydrochloride salt of the target compound may rely on ionic interactions for solid-state cohesion .
Biological Activity
6-Chloro-9-methyl-2-(methylsulfanyl)-9H-purine hydrochloride is a purine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in pharmacology. This article delves into the compound's biological activity, synthesis, and research findings, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of 6-chloro-9-methyl-2-(methylsulfanyl)-9H-purine hydrochloride is , with a molecular weight of approximately 300.698 g/mol. The compound features a unique chemical structure that includes:
- A chlorine atom
- A methyl group
- A methylsulfanyl group
These functional groups contribute to its reactivity and biological interactions.
The biological activity of this compound primarily stems from its ability to inhibit specific enzymes involved in nucleic acid metabolism. It has been shown to interact with key enzymes responsible for DNA replication and repair, making it a candidate for cancer treatment strategies. The inhibition of these enzymes can disrupt cellular processes, leading to apoptosis in cancer cells.
Biological Activities
- Antiviral Activity : Research indicates that 6-chloro-9-methyl-2-(methylsulfanyl)-9H-purine hydrochloride exhibits antiviral properties by inhibiting viral replication mechanisms.
- Anticancer Potential : In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines. Notably, it has been compared to established chemotherapeutic agents like cisplatin, showing significant selectivity and potency in inducing apoptosis and causing cell cycle arrest at the S-phase in HL-60 cells .
- Enzyme Inhibition : The compound acts as an inhibitor of MTH1, an enzyme that hydrolyzes damaged nucleotides, thereby preventing their incorporation into DNA . This mechanism is crucial for maintaining genomic stability in cancer cells.
Data Table: Comparison of Biological Activities
| Compound Name | Antiviral Activity | Anticancer Activity | Enzyme Inhibition |
|---|---|---|---|
| 6-Chloro-9-methyl-2-(methylsulfanyl)-9H-purine hydrochloride | Yes | Yes | Yes |
| 6-Chloro-9-methylpurine | Limited | Moderate | No |
| 2-Mercapto-6-chloropurine | No | High | Yes |
Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of various purine derivatives, including 6-chloro-9-methyl-2-(methylsulfanyl)-9H-purine hydrochloride, on seven cancer cell lines. The results indicated that this compound exhibited superior efficacy compared to other derivatives, particularly in terms of selectivity and potency .
Case Study 2: Enzyme Interaction
Another investigation focused on the compound's interaction with MTH1. The findings revealed that it effectively inhibited MTH1 activity, leading to the accumulation of damaged nucleotides in cancer cells. This accumulation resulted in increased apoptosis rates, highlighting its potential as a therapeutic agent .
Q & A
Q. What are the optimized synthetic routes for 6-chloro-9-methyl-2-(methylsulfanyl)-9H-purine hydrochloride?
- Methodological Answer : A common approach involves Suzuki-Miyaura cross-coupling reactions using palladium catalysts. For example, 6-chloro-9-(tetrahydropyran-2-yl)-9H-purine can be reacted with methylsulfanylphenylboronic acid in toluene under reflux with Pd(PPh₃)₄ (0.05 mmol) and K₂CO₃ (1.5 mmol) for 12 hours . Post-reaction purification via column chromatography (EtOAc/hexane gradient) yields the intermediate, which is subsequently treated with HCl to form the hydrochloride salt. Key parameters include catalyst loading, solvent choice, and protecting group strategies (e.g., tetrahydropyranyl for N9 protection).
Q. How can this compound be characterized using spectroscopic and crystallographic methods?
- Methodological Answer :
- Mass Spectrometry (MS) : High-resolution MS (e.g., mzCloud data) confirms molecular weight and fragmentation patterns. For example, 6-(methylthio)purine derivatives show characteristic peaks at m/z 166.03 (M+H⁺) .
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in DMSO-d₆ resolves substituent positions (e.g., methylsulfanyl at C2 and methyl at N9).
- X-ray Crystallography : Structural reports (e.g., Acta Crystallographica Section E) provide bond lengths and angles, critical for confirming regioselectivity and salt formation .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Methodological Answer : Solubility is typically tested in polar aprotic solvents (e.g., DMSO, acetonitrile) and aqueous buffers (pH 1–7). Stability studies involve:
- Thermogravimetric Analysis (TGA) : Assess decomposition temperatures.
- HPLC Monitoring : Track degradation products under light, heat, or acidic/basic conditions.
- Hygroscopicity Tests : Determine moisture sensitivity, critical for storage (e.g., desiccated at –20°C) .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for this compound’s derivatives?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) and reaction path searches (ICReDD methodology) predict transition states and intermediates. For example:
- Reaction Mechanism : Simulate Pd-catalyzed coupling steps to identify rate-limiting barriers.
- Solvent Effects : Use COSMO-RS models to optimize solvent selection for yield improvement.
Experimental validation via parallel synthesis (e.g., varying Pd catalysts or bases) refines computational predictions .
Q. What strategies resolve contradictions in bioactivity data across structural analogs?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., methylsulfanyl vs. nitro groups) and test enzyme inhibition (e.g., kinase assays).
- Dose-Response Curves : Quantify IC₅₀ values under standardized conditions (pH 7.4, 37°C).
- Crystallographic Overlays : Compare ligand-binding modes in target proteins (e.g., purine-binding enzymes) to explain potency variations .
Q. How can impurities and by-products be quantified during synthesis?
- Methodological Answer :
- LC-MS/MS : Detect trace impurities (e.g., dechlorinated by-products) with a C18 column and 0.1% formic acid mobile phase.
- NMR Relaxation Filters : Suppress signals from major components to highlight impurities.
- Kinetic Profiling : Monitor reaction intermediates in real-time using inline FTIR or Raman spectroscopy .
Q. What advanced techniques validate the hydrochloride salt form’s crystallinity?
- Methodological Answer :
- Powder X-ray Diffraction (PXRD) : Compare experimental patterns with simulated data from single-crystal structures.
- Dynamic Vapor Sorption (DVS) : Measure hygroscopicity to confirm salt stability.
- Solid-State NMR : Resolve protonation states (e.g., NH⁺ vs. neutral purine) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
